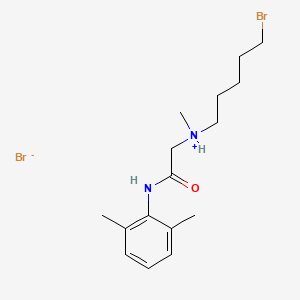
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: is a chemical compound with the molecular formula C9H18O6Si2 and a molecular weight of 278.41 g/mol . This compound is known for its unique structure, which includes two silicon atoms bonded to three acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate typically involves the reaction of trimethylchlorosilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Trimethylsilanetriol.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymers and other materials. Additionally, the acetate groups can undergo hydrolysis to release acetic acid, which can further participate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trimethyl-1,1,1-disilanetriol triacetate
- 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (9CI)
Comparison: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is unique due to its specific arrangement of silicon and acetate groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
53580-48-6 |
|---|---|
Molekularformel |
C9H18O6Si2 |
Molekulargewicht |
278.41 g/mol |
IUPAC-Name |
[diacetyloxy(trimethylsilyl)silyl] acetate |
InChI |
InChI=1S/C9H18O6Si2/c1-7(10)13-17(14-8(2)11,15-9(3)12)16(4,5)6/h1-6H3 |
InChI-Schlüssel |
UDTVKJFJPHLKQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


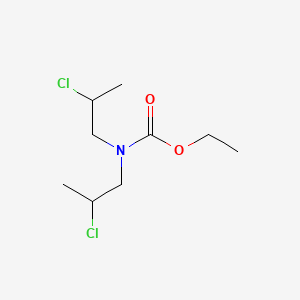
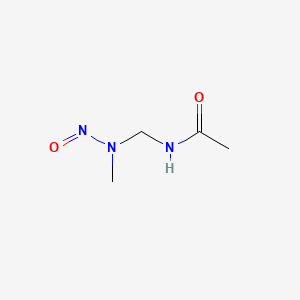
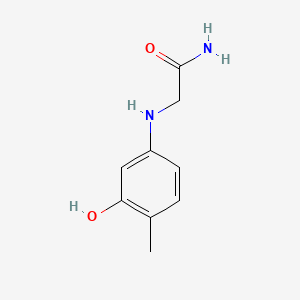
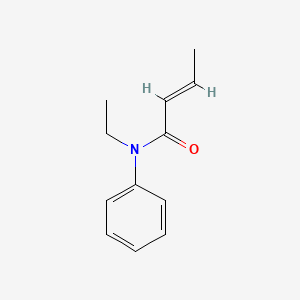

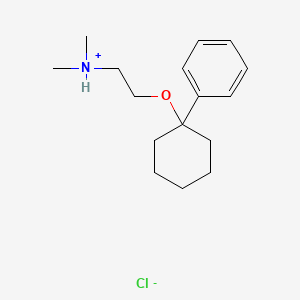
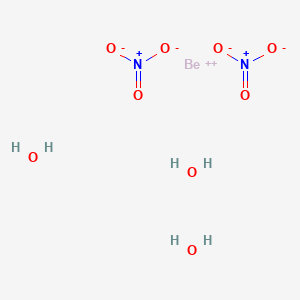
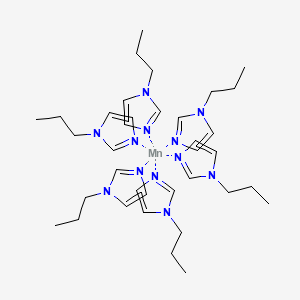
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)

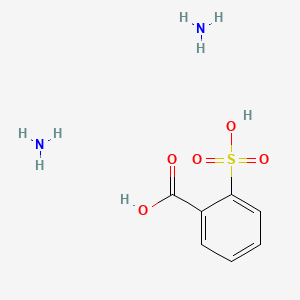
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
